molecular formula C₅₄H₁₀₁N₁₅O₁₂ S B612656 749227-53-0 CAS No. 749227-53-0

749227-53-0

Cat. No.: B612656
CAS No.: 749227-53-0
M. Wt: 1184.54
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound 749227-53-0, also known as the free base of Handle region peptide, rat acetate, is a peptide-based prorenin receptor (PRR) antagonist. It is primarily studied for its role in inhibiting the progression of diabetic nephropathy (DN) and its anti-inflammatory properties, particularly within ocular tissues .

Properties

CAS No.

749227-53-0

Molecular Formula

C₅₄H₁₀₁N₁₅O₁₂ S

Molecular Weight

1184.54

sequence

One Letter Code: RILLKKMPSV

Origin of Product

United States

Preparation Methods

The synthesis of Handle region peptide, rat involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), and deprotection steps using trifluoroacetic acid (TFA). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Handle region peptide, rat undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residues in the peptide, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis techniques.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and coupling reagents like DIC and HOBt. The major products formed from these reactions depend on the specific modifications made to the peptide .

Scientific Research Applications

Handle region peptide, rat has several scientific research applications:

    Chemistry: It is used as a tool to study the interactions between prorenin and its receptor, providing insights into the molecular mechanisms of prorenin receptor signaling.

    Biology: The peptide is used to investigate the role of prorenin receptor in various biological processes, including cell proliferation, inflammation, and fibrosis.

    Medicine: Handle region peptide, rat has potential therapeutic applications in the treatment of diabetic nephropathy and ocular inflammation.

    Industry: The peptide is used in the development of diagnostic assays and therapeutic agents targeting the prorenin receptor.

Mechanism of Action

Handle region peptide, rat exerts its effects by antagonizing the prorenin receptor. This interaction inhibits the non-proteolytic activation of prorenin, leading to a reduction in the downstream signaling pathways involved in inflammation and fibrosis. The molecular targets of this peptide include the extracellular signal-regulated kinase (ERK) pathway and transforming growth factor-beta (TGF-β) signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the pharmacological profile of 749227-53-0 , we compare it with structurally and functionally related compounds, focusing on molecular properties, mechanisms of action, and therapeutic applications.

Table 1: Comparative Analysis of this compound and Similar Compounds

Parameter This compound (Handle region peptide, rat acetate) PF-06685249 (PF-249) Manghaslin (Quercetin 3-O-rutinoside-(1→2)-O-rhamnoside)
CAS Number This compound 1046861-20-4 Not provided
Molecular Class Peptide Small molecule (β1-selective AMPK activator) Flavonoid glycoside
Molecular Weight Not explicitly reported 235.27 g/mol ~755 g/mol (estimated)
Primary Target Prorenin receptor (PRR) AMPK α1β1γ1 Acetylcholinesterase (AChE)
Key Activity PRR antagonism; anti-inflammatory AMPK activation (EC₅₀ = 12 nM) AChE inhibition (IC₅₀ = 94.92 µM); anti-inflammatory
Therapeutic Application Diabetic nephropathy, ocular inflammation Diabetic nephropathy Anti-diabetic, neurodegenerative diseases
Solubility Not reported 0.24 mg/ml (ESOL) Not reported
Bioavailability Likely low (peptide) High (GI absorption) Moderate (flavonoid glycoside)
Key References

Structural and Mechanistic Differences

  • This compound: As a peptide, it likely exhibits poor oral bioavailability and requires parenteral administration.
  • PF-06685249 : A small-molecule AMPK activator with high potency (EC₅₀ = 12 nM) and selectivity for the α1β1γ1 isoform. Its mechanism involves enhancing cellular energy homeostasis, mitigating renal damage in DN via metabolic regulation .
  • Manghaslin: A flavonoid glycoside with dual anti-inflammatory and AChE inhibitory activities. Its higher IC₅₀ (94.92 µM) suggests lower potency compared to synthetic analogs, but its natural origin may confer broader safety and antioxidant benefits .

Therapeutic Efficacy and Limitations

  • This compound: Demonstrates targeted efficacy in DN and ocular inflammation but faces challenges in delivery and stability due to its peptide nature. No direct IC₅₀ data are available, necessitating further pharmacokinetic studies .
  • PF-06685249 : High specificity and potency make it a promising candidate for DN, though off-target effects on other AMPK isoforms remain a concern .

Molecular and Physicochemical Properties

  • LogP and Solubility : PF-06685249 exhibits moderate lipophilicity (XLOGP3 = 2.15) and aqueous solubility (0.24 mg/ml), favoring systemic distribution. In contrast, This compound ’s peptide structure likely results in high hydrophilicity and low membrane permeability .
  • Bioavailability : PF-06685249’s high GI absorption contrasts with the probable low oral bioavailability of This compound , underscoring the need for alternative delivery systems for the latter .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.